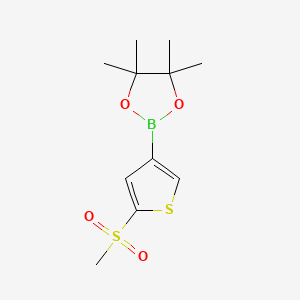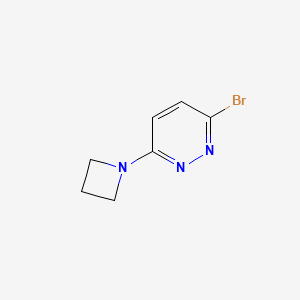![molecular formula C12H13BrN2O2 B13703478 Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of propanoic acid and features a bromo and cyano-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate typically involves the reaction of 2-bromo-4-cyanoaniline with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is not well-documented. its reactivity can be attributed to the presence of the bromo and cyano groups, which can participate in various chemical reactions. The compound may interact with molecular targets through nucleophilic substitution or other reaction mechanisms, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(4-cyanophenyl)propanoate
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-[(3-chlorobenzyl)amino]propanoate
Uniqueness
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is unique due to the presence of both bromo and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
ethyl 3-(2-bromo-4-cyanoanilino)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)5-6-15-11-4-3-9(8-14)7-10(11)13/h3-4,7,15H,2,5-6H2,1H3 |
Clé InChI |
XKNGTIBYLSCBEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=C(C=C(C=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)






